3-(4-Nitro-phenyl)-isoxazol-5-ylamine
Description
Overview of Heterocyclic Chemistry and Isoxazole (B147169) Derivatives in Research
Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing at least one atom other than carbon within their ring structure. These compounds are of immense interest as they form the structural basis for a vast number of natural products, pharmaceuticals, and functional materials. nih.gov Among the diverse array of heterocyclic systems, the isoxazole ring holds a prominent place. researchgate.net
Isoxazoles are five-membered aromatic heterocycles containing one nitrogen and one oxygen atom in adjacent positions. nih.gov This unique arrangement imparts a distinct electronic and structural profile, making the isoxazole scaffold a valuable pharmacophore in drug discovery. nih.govrsc.org The isoxazole ring is electron-rich and its weak N-O bond can facilitate ring-cleavage reactions, a property that is synthetically useful. nih.govwikipedia.org
Researchers have extensively explored isoxazole derivatives, revealing a wide spectrum of biological activities. nih.govrsc.org These activities include antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. rsc.org The versatility of the isoxazole core allows for structural modifications at various positions, enabling the fine-tuning of pharmacological properties to enhance bioactivity and selectivity. nih.govrsc.org Consequently, the isoxazole moiety is a key component in numerous commercially available drugs, underscoring its continued importance in medicinal chemistry research. mdpi.com
The Unique Role of the 3-(4-Nitro-phenyl)-isoxazol-5-ylamine Core in Organic Synthesis and Molecular Design
The compound this compound is a specifically substituted isoxazole that serves as a highly versatile building block in organic synthesis and molecular design. Its unique role stems from the distinct chemical functionalities integrated into its core structure: the isoxazole ring, the 5-amino group, and the 3-(4-nitrophenyl) group.
The 5-amino group is a key feature, rendering the molecule a valuable synthon for constructing more complex structures. The amino group can undergo a variety of chemical transformations, such as N-H insertion reactions, allowing for the synthesis of α-amino acid derivatives bearing the N-isoxazole ring. acs.org This functional handle provides a direct point for derivatization, enabling the construction of libraries of compounds for screening purposes. General methods for the synthesis of 5-aminoisoxazoles often involve the reaction of substrates like α-cyanoketones or thiocarbamoylcyanoacetates with hydroxylamine (B1172632). nih.govresearchgate.net
The 3-(4-nitrophenyl) group introduces another layer of synthetic utility. The nitro group is a strong electron-withdrawing group, which influences the electronic properties of the isoxazole ring. nih.gov Crucially, the nitro group can be readily reduced to an amino group, providing a second site for chemical modification. This latent amino functionality allows for the creation of di-functionalized molecules, which can be used to build bridged systems or complex scaffolds. The presence of a nitrophenyl group is known to enhance reactivity in some systems, making related compounds valuable in organic synthesis. chemimpex.com
The combination of these functional groups on a stable isoxazole core makes this compound a powerful tool for diversity-oriented synthesis. It allows chemists to explore chemical space in multiple directions from a single, well-defined starting material, facilitating the development of novel molecular architectures. A related compound, [3-(4-Nitrophenyl)isoxazol-5-yl]methanol, has been identified as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. chemimpex.com
Interactive Data Table: Physicochemical Properties of Structurally Related Isoxazoles This table presents data for compounds structurally similar to this compound, as specific data for the target compound is not widely available.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Source |
| 3-(4-Nitrophenyl)-5-phenylisoxazole | C₁₅H₁₀N₂O₃ | 266.25 | 31108-56-2 | nih.govepa.gov |
| 3-(4-Bromophenyl)isoxazol-5-amine | C₉H₇BrN₂O | 239.07 | Not Available | acs.org |
| 3-(4-Methoxyphenyl)isoxazol-5-amine | C₁₀H₁₀N₂O₂ | 190.19 | Not Available | acs.org |
| [3-(4-Nitrophenyl)isoxazol-5-yl]methanol | C₁₀H₈N₂O₄ | 220.18 | Not Available | chemimpex.com |
Note: The data provided is for analogous compounds and should not be considered representative of this compound.
Historical Context of Isoxazole Chemistry Relevant to this compound
The study of isoxazole chemistry has a rich history dating back to the late 19th and early 20th centuries. One of the earliest significant contributions was made by Ludwig Claisen in 1888, who first identified the cyclic structure of a 3-methyl-5-phenylisoxazole. ijpcbs.com Later, in 1903, he synthesized the parent isoxazole compound itself. nih.gov
A major advancement in isoxazole synthesis came from the work of Quilico between 1930 and 1946. ijpcbs.com His studies on the reaction of nitrile oxides with unsaturated compounds laid the foundation for one of the most fundamental and versatile methods for constructing the isoxazole ring: the 1,3-dipolar cycloaddition. wikipedia.orgijpcbs.com This reaction involves the addition of a nitrile oxide (the 1,3-dipole) to a dipolarophile, such as an alkyne or an alkene, to form the isoxazole or isoxazoline (B3343090) ring, respectively. wikipedia.org
This cycloaddition strategy is highly relevant to the synthesis of this compound and its derivatives. The formation of 3,5-disubstituted isoxazoles can be achieved with high regioselectivity by reacting terminal alkynes with in-situ generated nitrile oxides. nih.gov The synthesis of 5-aminoisoxazoles can also be achieved through cycloaddition reactions or via the condensation of α-cyanoketones with hydroxylamine hydrochloride. nih.gov The development of these synthetic methodologies over the decades has made a wide variety of substituted isoxazoles, including the title compound, accessible for research and development.
Structure
2D Structure
Properties
IUPAC Name |
3-(4-nitrophenyl)-1,2-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c10-9-5-8(11-15-9)6-1-3-7(4-2-6)12(13)14/h1-5H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFFBDKIJDJYKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368463 | |
| Record name | 3-(4-Nitrophenyl)-1,2-oxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119162-48-0 | |
| Record name | 3-(4-Nitrophenyl)-1,2-oxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-nitrophenyl)-1,2-oxazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies for 3 4 Nitro Phenyl Isoxazol 5 Ylamine and Analogues
Classical and Conventional Approaches to Isoxazole (B147169) Synthesis
Traditional methods for assembling the isoxazole nucleus have long been the bedrock of heterocyclic chemistry. These approaches, primarily centered around cycloaddition and condensation reactions, offer robust and well-documented pathways to a wide array of isoxazole derivatives, including the title compound.
1,3-Dipolar Cycloaddition Reactions in the Construction of the Isoxazole Ring System
The [3+2] cycloaddition reaction between a nitrile oxide and a dipolarophile (an alkyne or alkene) stands as a cornerstone for isoxazole synthesis. nsf.govresearchgate.net This powerful transformation allows for the direct and often highly regioselective formation of the five-membered heterocyclic ring. mdpi.com For the synthesis of 3-(4-Nitro-phenyl)-isoxazol-5-ylamine, this involves the reaction of 4-nitrobenzonitrile (B1214597) oxide with an appropriate three-carbon component bearing a protected or precursor amino group.
The transient nature of nitrile oxides necessitates their in situ generation. nsf.gov A common precursor for 4-nitrobenzonitrile oxide is the corresponding 4-nitrobenzaldehyde (B150856) oxime. Oxidation of this aldoxime generates the highly reactive nitrile oxide dipole. maynoothuniversity.ie Various reagents have been developed for this purpose, ranging from classic oxidants to milder, more modern alternatives.
Common methods for nitrile oxide generation include:
Dehydrohalogenation of Hydroximoyl Chlorides: This is a standard route where an aldoxime is first converted to a hydroximoyl chloride (e.g., using N-chlorosuccinimide), which is then treated with a base to eliminate HCl and form the nitrile oxide. maynoothuniversity.iescispace.com
Oxidation of Aldoximes: Direct oxidation provides a more direct path. Reagents like sodium hypochlorite (B82951) (bleach), mdpi.com chloramine-T, researchgate.netnih.govresearchgate.net and trichloroisocyanuric acid (TCCA) nih.gov are effective for this transformation. The choice of oxidant can influence reaction conditions and compatibility with other functional groups.
Dehydration of Nitroalkanes: Primary nitroalkanes can also serve as precursors, undergoing dehydration to yield nitrile oxides. nih.gov
The reactivity of the generated 4-nitrobenzonitrile oxide is characterized by the electron-withdrawing nature of the p-nitrophenyl group, which influences the electronic properties of the dipole and its subsequent cycloaddition behavior. nih.gov
The choice of the dipolarophile is critical as it provides the remaining two carbon atoms of the isoxazole ring and determines the substituent at the 5-position. To synthesize 5-amino-isoxazoles, a dipolarophile with a masked or direct amino functionality is required. Enamines, for instance, have been shown to react regioselectively with nitrile oxides to form 4,5-dihydroisoxazoles, which can be subsequently oxidized or can eliminate a leaving group to afford the aromatic isoxazole. nih.gov Theoretical studies suggest these reactions can be classified as inverse electron-demand 1,3-dipolar cycloadditions, where the regioselectivity is controlled by orbital overlap in the transition state. nih.gov
Another strategy involves using alkynes that bear a nitrogen-containing substituent. The reaction of a nitrile oxide with a terminal alkyne is a direct route to the isoxazole ring without the need for a subsequent oxidation step. nsf.govnih.gov The regioselectivity of the cycloaddition—determining whether the 3,5- or 3,4-disubstituted isoxazole is formed—is governed by both steric and electronic factors, often explained by Frontier Molecular Orbital (FMO) theory. mdpi.com For electron-poor nitrile oxides like 4-nitrobenzonitrile oxide, the reaction with many common dipolarophiles typically leads to the 3,5-disubstituted regioisomer.
Table 1: Examples of Reagents for Nitrile Oxide Generation
| Precursor | Reagent | Key Advantage | Reference |
|---|---|---|---|
| Aldoxime | Sodium Hypochlorite (NaOCl) | Readily available and inexpensive. | mdpi.com |
| Aldoxime | Chloramine-T | Mild oxidizing agent, applicable in various conditions. | researchgate.netnih.gov |
| Aldoxime | Trichloroisocyanuric Acid (TCCA) | Safe and ecological oxidant. | nih.gov |
| Hydroximoyl Chloride | Base (e.g., Et3N) | Classical and widely used method. | maynoothuniversity.ie |
Condensation Reactions with Hydroxylamine (B1172632) Derivatives
An alternative classical route to the isoxazole core involves the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with hydroxylamine or its salts. researchgate.netbeilstein-journals.org To obtain a 5-amino substituted isoxazole like the title compound, the starting material must contain a nitrile group or a related functionality that can cyclize to form the amino-isoxazole ring system.
One such approach is the reaction of hydroxylamine with β-keto nitriles. nih.gov For the specific synthesis of this compound, the required precursor would be 3-(4-nitrophenyl)-3-oxopropanenitrile. The reaction proceeds via initial formation of an oxime at the keto group, followed by intramolecular cyclization where the hydroxyl group attacks the nitrile carbon, leading to the 5-aminoisoxazole ring.
Another related method involves the reaction of hydroxylamine with allenic nitriles, which has been shown to produce 3-alkyl-5-aminoisoxazoles in excellent yields. rsc.org Similarly, reacting thiocarbamoylcyanoacetates with hydroxylamine provides a convenient pathway to 5-aminoisoxazoles. researchgate.net
Cycloisomerization Strategies
Cycloisomerization reactions provide an intramolecular pathway to the isoxazole ring. A prominent example is the intramolecular nitrile oxide cycloaddition (INOC). mdpi.comnih.gov In this strategy, a molecule is designed to contain both a nitrile oxide precursor (like an aldoxime) and a dipolarophile (an alkene or alkyne) tethered together. nih.govclockss.org Upon generation of the nitrile oxide, it undergoes a rapid intramolecular [3+2] cycloaddition with the tethered dipolarophile to form a fused bicyclic system containing the isoxazole ring. mdpi.com While highly efficient for creating complex fused structures, designing a linear precursor for a simple monocyclic system like this compound using this method is less direct.
Modern and Green Chemistry Approaches in this compound Synthesis
In response to the growing need for sustainable chemical processes, modern synthetic methods focus on improving efficiency, reducing waste, and minimizing the use of hazardous materials. nih.gov These principles have been successfully applied to isoxazole synthesis.
Green chemistry approaches for isoxazole synthesis often involve:
Ultrasound Irradiation: Sonochemistry has emerged as a powerful tool to accelerate reactions, increase yields, and reduce reaction times compared to conventional heating. mdpi.comresearchgate.net Ultrasound-assisted 1,3-dipolar cycloadditions and condensation reactions have been reported to proceed in shorter times (minutes instead of hours) and often under milder conditions, such as lower temperatures. mdpi.comresearchgate.netnih.gov
Microwave-Assisted Synthesis: Microwave irradiation is another energy-efficient technique that dramatically reduces reaction times, often from hours to minutes or even seconds. tsijournals.comlew.ro The synthesis of isoxazole derivatives via microwave-assisted cycloadditions or condensations has been shown to be highly effective. tsijournals.comeurekaselect.com
Green Solvents and Catalysts: The use of water as a solvent, semnan.ac.irclockss.org or solvent-free conditions such as ball-milling, nih.gov aligns with the principles of green chemistry. Furthermore, the development of recyclable catalysts or the use of organocatalysts can replace hazardous reagents and simplify purification processes. nih.govclockss.org For example, three-component reactions of an aldehyde, a β-ketoester, and hydroxylamine have been successfully carried out in water using natural sunlight as an energy source or in the presence of biodegradable catalysts like citric acid. semnan.ac.irorientjchem.org
Table 2: Comparison of Conventional vs. Green Synthetic Methods for Isoxazoles
| Method | Typical Conditions | Advantages | Reference |
|---|---|---|---|
| Conventional Heating | Refluxing in organic solvents for several hours. | Well-established procedures. | researchgate.nettsijournals.com |
| Ultrasound Irradiation | 50°C for 15-85 minutes. | Shorter reaction times, higher yields, energy efficient. | mdpi.comresearchgate.net |
| Microwave Irradiation | Irradiation for 30 seconds to 10 minutes. | Drastically reduced reaction times, high yields. | tsijournals.comlew.ro |
| Sunlight-Assisted | Reaction in water under natural sunlight. | Uses a clean, free energy source; no organic solvents. | semnan.ac.ir |
| Mechanochemistry (Ball-Milling) | Solvent-free grinding at room temperature. | Eliminates bulk solvents, reduces waste. | nih.gov |
Metal-Catalyzed Synthetic Routes to Nitro-phenyl Isoxazoles
Metal catalysts play a crucial role in modern organic synthesis by enabling efficient and selective transformations. Various metal-catalyzed reactions have been developed for the synthesis of nitro-phenyl substituted isoxazoles.
Palladium-on-carbon has been utilized in the reductive heterocyclization of 3-(2-nitrophenyl)isoxazole to afford 4-aminoquinolines. nih.gov While this represents a transformation of a pre-formed nitrophenyl isoxazole, it highlights the utility of palladium in manipulating such structures. nih.gov Iron-catalyzed reductive heterocyclization of (2-nitrophenyl)isoxazoles using iron powder in acetic acid has been shown to produce 4-aminoquinolines and other heterocyclic systems. nih.govresearchgate.net This method demonstrates the chemoselective nature of the reaction, where the reduction of the nitro group initiates a cascade leading to the formation of a new ring system. nih.gov
Copper(I) catalysis is prominent in the [3+2] cycloaddition reactions for forming the isoxazole ring. A one-pot, three-component synthesis of 3,5-disubstituted isoxazoles employs a copper(I)-catalyzed cycloaddition between in situ generated nitrile oxides and terminal alkynes. nih.gov This approach is particularly effective when combined with ultrasound irradiation, which can enhance reaction yields. nih.gov Similarly, 1,4-disubstituted 1,2,3-triazoles containing an isoxazole moiety have been synthesized via a copper-catalyzed 1,3-dipolar cycloaddition under ultrasonic conditions, showcasing the versatility of copper catalysts in constructing complex heterocyclic systems. nih.gov
Table 1: Examples of Metal-Catalyzed Reactions in Isoxazole Chemistry
| Catalyst System | Reactants | Product Type | Key Features | Reference(s) |
|---|---|---|---|---|
| Fe powder / Acetic Acid | (2-Nitrophenyl)isoxazoles | 4-Aminoquinolines | Reductive heterocyclization | nih.govresearchgate.net |
| Palladium on Carbon | 3-(2-Nitrophenyl)isoxazole | 4-Aminoquinolines | Reductive transformation | nih.gov |
| Copper(I) | Aldehydes, Alkynes | 3,5-Disubstituted isoxazoles | One-pot [3+2] cycloaddition | nih.gov |
| Copper Acetate / Sodium Ascorbate | Terminal Isoxazole Alkynes, Azides | Isoxazole-containing Triazoles | 1,3-Dipolar cycloaddition | nih.gov |
Metal-Free and Organocatalytic Methods
Growing concerns about the cost, toxicity, and environmental impact of metal catalysts have spurred the development of metal-free and organocatalytic synthetic routes. rsc.orgnih.gov These methods offer sustainable alternatives for the synthesis of isoxazole derivatives.
A prevalent metal-free approach involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or alkene. rsc.orgresearchgate.net Nitrile oxides can be generated in situ from aldoximes using mild oxidants like sodium hypochlorite or from α-chloro aldoximes, avoiding the need for a metal catalyst. researchgate.net For instance, a multi-component reaction for synthesizing 3-phenyl-5-(bromomethyl)isoxazole analogues proceeds under mild, metal-free conditions using a DMF/water mixture as the solvent. researchgate.net
Organocatalysis, utilizing small organic molecules to accelerate reactions, has also been successfully applied. Pyridine (B92270) has been used as an organocatalyst in the one-pot, three-component synthesis of isoxazole derivatives from pyrazole (B372694) aldehydes, β-ketoesters, and hydroxylamine hydrochloride in an aqueous ethanolic solution. rsc.org Another example is the use of itaconic acid as a recyclable, water-soluble organocatalyst for the synthesis of 4H-isoxazol-5-ones from aldehydes, hydroxylamine hydrochloride, and ethyl acetoacetate. rsc.org Similarly, 1,4-diazabicyclo[2.2.2]octane (DABCO) has been shown to catalyze the reaction between ethyl nitroacetate (B1208598) and aromatic aldehydes in water to form isoxazole derivatives. nih.gov These methods are often characterized by mild reaction conditions and environmental friendliness. rsc.orgnih.gov Furthermore, hypervalent iodine reagents have been employed as a metal-free route for synthesizing pyrazole-tethered isoxazoles via a [3+2]-cycloaddition reaction. arkat-usa.org
Microwave-Assisted and Ultrasonication Techniques
To enhance reaction rates, improve yields, and reduce reaction times, alternative energy sources like microwave irradiation and ultrasonication have been widely adopted in organic synthesis. mdpi.comabap.co.in These techniques have proven highly effective for the synthesis of isoxazoles. nih.gov
Microwave-assisted synthesis has been successfully used to prepare isoxazole derivatives from chalcones and hydroxylamine hydrochloride. researchgate.netnveo.org This method significantly shortens reaction times from several hours (in conventional heating) to just a few minutes, while also improving product yields. researchgate.net For example, the synthesis of 5-phenyl oxazoles was achieved in 96% yield in just 8 minutes under microwave irradiation, demonstrating the potential for large-scale synthesis. acs.org Another report describes the microwave-assisted synthesis of 3-[3-(2-hydroxyphenyl)-isoxazol-5-yl]-chromen-4-one derivatives from 1,3-propanediones and hydroxylamine hydrochloride in an ethanolic medium, highlighting the efficiency of this technique. zenodo.org
Ultrasonication, the application of ultrasound to chemical reactions, also offers significant advantages. mdpi.com It has been used in the one-pot, five-component synthesis of 3,5-disubstituted isoxazole-sulfonamides in water, leading to high yields and short reaction times (20-28 minutes). researchgate.net The use of ultrasound can enhance mass transfer and reduce the formation of byproducts. mdpi.com Studies comparing conventional methods with ultrasonication for the synthesis of isoxazole derivatives have consistently shown that the latter provides higher yields in considerably less time. rsc.orgmdpi.com For instance, a reaction that yielded 90% product after 3 hours of conventional heating at 100°C was completed in 15 minutes at 50°C with a 95% yield under ultrasound-assisted conditions. mdpi.com
Table 2: Comparison of Conventional and Alternative Energy Methods for Isoxazole Synthesis
| Synthesis Method | Reactants | Catalyst/Conditions | Reaction Time | Yield | Reference(s) |
|---|---|---|---|---|---|
| Conventional Heating | Chalcones, Hydroxylamine hydrochloride | Sodium Acetate | 6-8 hours | 58-69% | researchgate.net |
| Microwave Irradiation | Chalcones, Hydroxylamine hydrochloride | Sodium Acetate | 6-10 minutes | 67-82% | researchgate.net |
| Conventional Heating | Aldehydes, Ethyl acetoacetate, Hydroxylamine hydrochloride | Itaconic Acid (100°C) | 3 hours | 90% | mdpi.com |
| Ultrasonication | Aldehydes, Ethyl acetoacetate, Hydroxylamine hydrochloride | Itaconic Acid (50°C) | 15 minutes | 95% | mdpi.com |
| Magnetic Stirring | Aldehydes, Sulfonyl chloride, Propargyl alcohol, Hydroxylamine hydrochloride | NaDCC | - | - | mdpi.com |
| Ultrasonication (47 kHz) | Aldehydes, Sulfonyl chloride, Propargyl alcohol, Hydroxylamine hydrochloride | NaDCC (Room Temp) | 20-28 minutes | 72-89% | mdpi.com |
Aqueous Medium Reactions and Environmentally Benign Procedures
The principles of green chemistry encourage the use of environmentally benign solvents, and water is an ideal choice due to its low cost, non-toxicity, and non-flammability. mdpi.com Several efficient methods for synthesizing isoxazole derivatives in aqueous media have been developed.
One notable example is the synthesis of 5-arylisoxazole derivatives from the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in water. mdpi.comnih.govresearchgate.net This method is advantageous as it proceeds without a catalyst, under mild conditions (50°C), and provides high yields with a simple work-up procedure where the pure product often precipitates from the reaction mixture. mdpi.comresearchgate.net The use of water as a solvent is not limited to catalyst-free reactions. Organocatalytic syntheses of isoxazol-5(4H)-one derivatives have been successfully carried out in water using catalysts like itaconic acid. rsc.org Furthermore, the synthesis of 3,5-disubstituted isoxazoles has been achieved in ionic liquids, another class of green solvents. nih.gov
These environmentally benign procedures are often combined with other green techniques like ultrasonication to further improve their sustainability profile. mdpi.comresearchgate.net The development of such methods aligns with the increasing demand for sustainable chemical processes in both academic and industrial settings. mdpi.com
Precursor Chemistry for the this compound Framework
The specific arrangement of substituents on the isoxazole ring is determined by the choice of starting materials. The synthesis of this compound and its analogues relies on the careful selection and reaction of appropriate precursors that introduce the nitrophenyl group at the 3-position and the amine (or a precursor to it) at the 5-position.
Utilization of Chalcones and Related α,β-Unsaturated Systems
Chalcones, or 1,3-diaryl-2-propen-1-ones, are key precursors for the synthesis of 3,5-disubstituted isoxazoles. nveo.orgnih.gov They are typically synthesized through a Claisen-Schmidt condensation between an appropriate acetophenone (B1666503) and a benzaldehyde. researchgate.netnih.gov For the synthesis of a 3-(4-nitrophenyl)-substituted isoxazole, a chalcone (B49325) bearing the 4-nitrophenyl group would be required. For example, reacting acetophenone with 4-nitrobenzaldehyde would yield a chalcone precursor. researchgate.netprimescholars.com
The isoxazole ring is then formed by the cyclocondensation reaction of the chalcone with hydroxylamine hydrochloride. researchgate.netnih.gov This reaction proceeds by the initial attack of hydroxylamine on the carbonyl carbon of the chalcone, followed by cyclization and dehydration to yield the final isoxazole product. nih.gov This method is versatile and allows for the synthesis of a wide variety of substituted isoxazoles by simply changing the substituents on the starting aldehyde and ketone. researchgate.net
Another relevant precursor is 3-(dimethylamino)-1-arylprop-2-en-1-one, an α,β-unsaturated system that readily reacts with hydroxylamine hydrochloride to form 5-arylisoxazoles. mdpi.comresearchgate.net To obtain a 3-(4-nitrophenyl) derivative, the synthesis would start from a 4-nitro-substituted acetophenone. mdpi.com
Nitro Compound Reactivity in Isoxazole Annulation
Primary nitro compounds are versatile building blocks for the synthesis of isoxazoles. rsc.orgresearchgate.net The reaction of primary nitro compounds with aldehydes or activated ketones can lead to the formation of the isoxazole ring. rsc.org For instance, primary activated nitro compounds can condense with alkynes in the presence of a base to yield isoxazoles via a 1,3-dipolar cycloaddition mechanism. nih.gov
In the context of synthesizing 3-(4-nitrophenyl)isoxazoles, nitromethane (B149229) or a related primary nitroalkane can serve as a key synthon. Strategies involving the condensation of aldehydes with primary nitro compounds in a 1:2 molar ratio can produce isoxazole derivatives. researchgate.net A one-pot, base-catalyzed tandem grinding process has been developed to produce 3,4,5-trisubstituted isoxazoles from 3,5-dimethyl-4-nitroisoxazole (B73060) and aromatic aldehydes, showcasing the reactivity of a nitro-substituted isoxazole precursor itself. researchgate.net
Furthermore, the reactivity of the nitro group is central to certain synthetic transformations. For example, the reduction of a (2-nitrophenyl)isoxazole can trigger an intramolecular cyclization, or "annulation," to form a new heterocyclic ring fused to the original aromatic system. nih.gov While this is a post-synthesis modification, it underscores the importance of the nitro group's reactivity in the chemistry of these compounds. nih.gov The development of annulation strategies, such as the [4+1] annulation of nitroalkanes, provides alternative pathways to isoxazoline (B3343090) structures, which are closely related to isoxazoles. researchgate.net
Synthetic Strategies for Aminoisoxazoles
The synthesis of amino-isoxazoles, crucial building blocks for drug discovery and peptidomimetics, can be achieved through several pathways. rsc.org A predominant and highly versatile method involves the reaction of a three-carbon component with hydroxylamine or its derivatives. researchgate.net
One of the most direct strategies for synthesizing 5-aminoisoxazoles involves the condensation of β-ketonitriles with hydroxylamine. doi.org In this reaction, the hydroxylamine can react with either the ketone or the nitrile functional group. The reaction conditions, particularly pH, play a critical role in directing the outcome. For the synthesis of 5-aminoisoxazoles, the reaction is typically conducted under conditions where the hydroxylamine preferentially attacks the ketone carbonyl. organic-chemistry.org For instance, reacting a β-ketonitrile with hydroxylamine hydrochloride at elevated temperatures (100 °C) and a pH greater than 8 favors the formation of the 5-aminoisoxazole isomer. organic-chemistry.org
Another powerful and widely used strategy is the [3+2] cycloaddition reaction between a nitrile oxide and an appropriate dipolarophile. rsc.orgrsc.orgnih.gov Nitrile oxides, which are unstable and typically generated in situ, can be formed from the corresponding aldoximes via oxidation or from hydroximoyl chlorides via base-induced dehydrohalogenation. researchgate.netrsc.org These nitrile oxides then react with enamines or alkynes to yield isoxazole structures. rsc.org Metal-free approaches for this transformation have been developed to avoid the costs, toxicity, and removal difficulties associated with metal catalysts like copper(I) or ruthenium(II). rsc.org For example, a base-mediated, metal-free synthesis of amino-isoxazoles has been successfully scaled up to the multigram level, demonstrating its practicality. rsc.org
Alternative routes include the reaction of thiocarbamoylcyanoacetates with hydroxylamine, which provides a direct method for obtaining 5-aminoisoxazoles. researchgate.net Additionally, 3-aminoisoxazoles can be synthesized via the addition-elimination of amines on 3-bromoisoxazolines, which are themselves generated from a [3+2] cycloaddition reaction. researchgate.net
The table below summarizes various synthetic strategies for amino-isoxazoles.
Table 1: Synthetic Methodologies for Aminoisoxazoles| Method | Precursors | Key Reagents/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Condensation | β-Ketonitriles | Hydroxylamine, pH > 8, 100 °C | 5-Aminoisoxazoles | organic-chemistry.org |
| Condensation | β-Ketonitriles | Hydroxylamine, 7 < pH < 8, ≤45 °C | 3-Aminoisoxazoles | organic-chemistry.org |
| [3+2] Cycloaddition | Chloroximes and Enamines/Alkynes | Mild base (e.g., NaHCO₃, Et₃N) | Aminoisoxazoles | rsc.org |
| Condensation | Thiocarbamoylcyanoacetates | Hydroxylamine, Ethanol, Reflux | 5-Aminoisoxazoles | researchgate.net |
| Addition-Elimination | 3-Bromoisoxazolines | Amines | 3-Aminoisoxazoles | researchgate.net |
Regioselectivity and Stereoselectivity in the Formation of this compound Derivatives
Regioselectivity is a critical consideration in the synthesis of asymmetrically substituted isoxazoles like this compound. The formation of the desired 5-amino-3-aryl regioisomer over the 3-amino-5-aryl alternative is paramount and is often dictated by the chosen synthetic route and reaction conditions. doi.org
In the synthesis starting from β-ketonitriles, such as 4-nitro-phenyl-3-oxopropanenitrile, the reaction with hydroxylamine can lead to two different regioisomers. The regiochemical outcome is highly dependent on the pH of the reaction medium. doi.orgorganic-chemistry.org
Formation of 5-Aminoisoxazoles: At a pH above 8 and elevated temperatures, the nucleophilic attack of hydroxylamine occurs preferentially at the ketone carbonyl group. The subsequent intramolecular cyclization and dehydration yield the 5-amino-3-arylisoxazole. organic-chemistry.org This selectivity is attributed to the higher reactivity of the ketone group under basic conditions.
Formation of 3-Aminoisoxazoles: In a weakly basic or neutral medium (pH 7-8), the reaction favors the attack of hydroxylamine on the nitrile group, leading to the formation of the 3-amino-5-arylisoxazole isomer. doi.orgorganic-chemistry.org
The nature of the substituents on the starting material can also influence this selectivity. doi.org Electron-withdrawing groups, such as the 4-nitro group on the phenyl ring, can affect the reactivity of the adjacent ketone and influence the regiochemical course of the cyclization.
The [3+2] cycloaddition of nitrile oxides with alkynes is another key reaction where regioselectivity is crucial. nih.gov The reaction of an aryl nitrile oxide (e.g., 4-nitrobenzonitrile oxide) with an amino-substituted alkyne would be a potential route. The regioselectivity of this cycloaddition is governed by both electronic and steric factors, as described by frontier molecular orbital (FMO) theory. researchgate.net Generally, the reaction leads to the formation of the isoxazole where the most significant orbital overlap occurs. Several methods have been developed to achieve high regioselectivity in these cycloadditions, sometimes using catalysts or specific reaction conditions to favor one isomer over the other. nih.govorganic-chemistry.org
Stereoselectivity is generally not a factor in the final aromatic isoxazole ring of this compound itself. However, it can be relevant in the synthesis of precursors or intermediates, such as isoxazolines, which are non-aromatic and contain stereocenters. researchgate.netmdpi.com For instance, the cycloaddition of a nitrile oxide to an alkene results in an isoxazoline, and the stereochemistry of this intermediate can be controlled. mdpi.com Subsequent oxidation or elimination reactions then lead to the aromatic isoxazole, removing these stereocenters.
The table below outlines the factors influencing regioselectivity in the synthesis of amino-isoxazoles.
Table 2: Factors Influencing Regioselectivity in Aminoisoxazole Synthesis| Synthetic Method | Factor | Condition | Favored Isomer | Reference |
|---|---|---|---|---|
| Condensation of β-Ketonitrile | pH | > 8 | 5-Aminoisoxazole | organic-chemistry.org |
| Condensation of β-Ketonitrile | pH | 7 - 8 | 3-Aminoisoxazole | doi.orgorganic-chemistry.org |
| Condensation of β-Ketonitrile | Temperature | High (e.g., 100 °C) | 5-Aminoisoxazole | organic-chemistry.org |
| Condensation of β-Ketonitrile | Temperature | Low (e.g., ≤45 °C) | 3-Aminoisoxazole | organic-chemistry.org |
| [3+2] Cycloaddition | Reactant Orbitals | Frontier Molecular Orbital (FMO) control | Varies | researchgate.netnih.gov |
Chemical Reactivity and Transformations of the 3 4 Nitro Phenyl Isoxazol 5 Ylamine Core
Functional Group Interconversions on the Amino and Nitro Substituents
The amino and nitro groups on the 3-(4-nitrophenyl)isoxazol-5-ylamine core are primary sites for functional group interconversions, allowing for the introduction of a wide range of functionalities.
The nitro group can be readily reduced to an amine under various conditions. For instance, reduction of related nitrophenylisoxazoles has been achieved using reagents like zinc or iron in acetic acid. nih.govnih.gov This transformation is significant as it opens up avenues for further derivatization of the resulting aniline, such as diazotization followed by Sandmeyer-type reactions to introduce halides, cyano, or hydroxyl groups.
The 5-amino group, being a nucleophilic center, can undergo a variety of reactions. These include acylation to form amides, alkylation, and participation in condensation reactions. For example, the amino group of 5-aminoisoxazoles can react with various electrophiles to yield a diverse array of derivatives.
| Reagent/Condition | Product Type | Reference |
| Zn/HOAc or Fe/HOAc | Reduction of nitro group to amine | nih.govnih.gov |
| Acyl chlorides/Anhydrides | N-acylation of the amino group | scribd.com |
| Aldehydes/Ketones | Formation of Schiff bases (imines) | General knowledge |
Ring Transformations and Rearrangement Reactions of Isoxazoles
A key feature of the isoxazole (B147169) ring is the weak N-O bond, which makes it susceptible to cleavage under certain conditions, leading to ring transformations and rearrangements. researchgate.net This property allows isoxazoles to serve as synthetic equivalents for various difunctionalized compounds. researchgate.net
Under reductive conditions, such as catalytic hydrogenation or using metal carbonyls, the isoxazole ring can be cleaved to afford enaminoketones. nih.gov These intermediates can be further hydrolyzed to 1,3-dicarbonyl compounds. Photochemical conditions, specifically UV irradiation, can also induce the rearrangement of isoxazoles to oxazoles via an azirine intermediate. wikipedia.org
Furthermore, reductive heterocyclization of nitrophenylisoxazoles is a powerful strategy for synthesizing fused heterocyclic systems. For example, the reduction of 3-(2-nitrophenyl)isoxazoles can lead to the formation of quinoline-4-amines. nih.gov While the starting material in this article has a 4-nitro substituent, analogous intramolecular cyclizations following reduction could be envisioned with appropriate precursors.
| Reaction Condition | Intermediate/Product | Significance | Reference |
| Catalytic Hydrogenation | Enaminoketone | Masked 1,3-dicarbonyl functionality | nih.gov |
| UV Irradiation | Oxazole (via azirine) | Heterocyclic rearrangement | wikipedia.org |
| Reductive Heterocyclization (of 2-nitrophenyl analogs) | Quinoline-4-amines | Synthesis of fused heterocycles | nih.govnih.gov |
Derivatization Strategies for Expanding the 3-(4-Nitro-phenyl)-isoxazol-5-ylamine Chemical Space
Modification at the Isoxazole Nitrogen and Oxygen Atoms
Direct modification at the isoxazole nitrogen and oxygen atoms is less common compared to reactions at the substituents. The nitrogen atom in the isoxazole ring is generally considered non-basic and does not readily undergo alkylation or protonation. tandfonline.compharmatutor.org However, the weak N-O bond is the site of cleavage in many ring-opening reactions. researchgate.net
Substitutions on the Phenyl and Isoxazole Rings
The phenyl and isoxazole rings of 3-(4-nitrophenyl)isoxazol-5-ylamine present opportunities for substitution reactions, although the reactivity of each ring is significantly influenced by the existing substituents.
The 4-nitrophenyl group is highly deactivated towards electrophilic aromatic substitution due to the potent electron-withdrawing nature of the nitro group. wikipedia.orgmasterorganicchemistry.comlibretexts.org Conversely, it is activated for nucleophilic aromatic substitution (SNA_r_), particularly at positions ortho and para to the nitro group. mdpi.comlibretexts.org However, in this specific molecule, there are no leaving groups at these positions on the phenyl ring.
The isoxazole ring itself can undergo electrophilic substitution, though its reactivity is dependent on the substituents present. In the case of 3-(4-nitrophenyl)isoxazol-5-ylamine, the 5-amino group is a strong activating group, directing electrophiles to the C4 position. The 3-(4-nitrophenyl) group, being electron-withdrawing, will deactivate the ring towards electrophilic attack.
| Reaction Type | Position | Influencing Factor | Reference |
| Electrophilic Aromatic Substitution on Phenyl Ring | - | Deactivated by nitro group | wikipedia.orgmasterorganicchemistry.comlibretexts.org |
| Nucleophilic Aromatic Substitution on Phenyl Ring | Ortho/Para to nitro group | Activated by nitro group (requires leaving group) | mdpi.comlibretexts.org |
| Electrophilic Substitution on Isoxazole Ring | C4 | Activated by 5-amino group | nih.gov |
Coupling Reactions for Extended Conjugated Systems
Modern cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, provide powerful tools for extending the conjugated system of 3-(4-nitrophenyl)isoxazol-5-ylamine. To participate in these reactions, the core molecule would first need to be functionalized with a suitable leaving group, typically a halide, at either the phenyl or isoxazole ring. For instance, if a bromo or iodo substituent were introduced on the phenyl ring (via a Sandmeyer reaction on the corresponding aniline) or at the C4 position of the isoxazole ring, it could then be coupled with a variety of partners.
Incorporation into Fused Heterocyclic Systems
The 3-(4-nitrophenyl)isoxazol-5-ylamine core is an excellent precursor for the synthesis of fused heterocyclic systems. The amino group at the C5 position can be utilized as a handle for annulation reactions. For instance, reaction with 1,3-dielectrophiles can lead to the formation of fused pyrimidine (B1678525) or pyridine (B92270) rings.
A particularly well-documented strategy involves the reductive cyclization of ortho-substituted nitrophenylisoxazoles. nih.govnih.gov While the title compound has a para-nitro group, related strategies involving intramolecular condensation following the reduction of the nitro group and modification of the amino group can lead to complex fused systems. For example, conversion of the 5-amino group into a different functional group that can react with the reduced nitro group (now an amino group) would be a viable approach. The synthesis of fused isoxazoles, such as isoxazolo[5,4-b]pyridines, has been reported from 5-aminoisoxazole precursors. mdpi.com
| Precursor Modification | Reaction Type | Fused System Example | Reference |
| 5-Amino group | Condensation with 1,3-dielectrophiles | Fused pyrimidines/pyridines | research-nexus.net |
| Reduction of nitro group and modification of amino group | Intramolecular condensation | Polycyclic systems | nih.govnih.gov |
| 5-Aminoisoxazole | Annulation reactions | Isoxazolo[5,4-b]pyridines | mdpi.com |
Structure Activity Relationship Sar Studies of 3 4 Nitro Phenyl Isoxazol 5 Ylamine Analogues
Elucidating the Influence of Substituent Effects on Molecular Interactionsresearchgate.net
The nitro group (–NO2) is a key functional group in drug design, known for its strong electron-withdrawing nature. svedbergopen.comresearchgate.netnih.gov This characteristic significantly influences the electronic distribution within the molecule, which can, in turn, affect its pharmacokinetic and pharmacodynamic properties. svedbergopen.comresearchgate.net
Electronic Effects : The electron-withdrawing properties of the nitro group can alter the polarity and stability of the entire molecule. svedbergopen.com This is particularly impactful when attached to an aromatic system like the phenyl ring in 3-(4-Nitro-phenyl)-isoxazol-5-ylamine, where it deactivates the ring through resonance, potentially changing how the molecule interacts with nucleophilic sites on target proteins. nih.gov
Receptor Binding : The modification of a molecule's electronic landscape can lead to improved receptor binding affinity. svedbergopen.com The nitro group can participate in specific interactions within a receptor's binding pocket, enhancing the drug's ability to target specific pathogens or enzymes. svedbergopen.comresearchgate.net In some contexts, such as with certain nitrochalcones, the presence of a nitro group has been shown to be important for anti-inflammatory activity. mdpi.com
Bioactivation : Nitroaromatic compounds can act as prodrugs that are metabolically reduced in biological systems to form reactive intermediates like radicals and Reactive Oxygen Species (ROS). svedbergopen.comresearchgate.net This reduction is a critical step in the mechanism of action for many nitro-containing drugs, including some antibiotics and antiparasitic agents. nih.gov
The 3-aryl-isoxazole motif is a common feature in many biologically active compounds. The nature and substitution pattern of this aryl group are critical for molecular recognition and binding to target proteins.
Steric and Electronic Influence : The phenyl group itself provides a critical scaffold for orienting other functional groups. Substituents on the phenyl ring can modulate the electronic properties and steric bulk of the entire molecule, which is a key aspect of structure-activity relationship (SAR) studies. nih.gov For example, in a series of 3-arylcoumarins, the position of a nitro substituent on the aryl ring was shown to significantly affect antibacterial activity, with a meta-position being more favorable than a para-position. mdpi.com
Hydrophobic and π-Stacking Interactions : The phenyl ring can engage in hydrophobic and π-stacking interactions within the active site of a biological target. These interactions are fundamental for the stable binding and orientation of the inhibitor, influencing its potency. The specific positioning of the nitrophenyl group is crucial for optimizing these interactions with amino acid residues in a receptor pocket.
The 5-amino group on the isoxazole (B147169) ring is a significant site for potential modification to influence biological activity. The synthesis of 5-aminoisoxazoles is a key area of research for developing new derivatives with enhanced properties. researchgate.net
Hydrogen Bonding : The primary amine (–NH2) group is a potent hydrogen bond donor and acceptor. This allows it to form crucial hydrogen bonds with amino acid residues (e.g., aspartate, glutamate, serine) in an enzyme's active site, which can be a major contributor to binding affinity and selectivity.
Scaffold for Derivatization : The amine at the 5-position serves as a synthetic handle for creating a library of analogues. For instance, acylation or substitution of the amine can lead to amides or secondary/tertiary amines with different steric and electronic properties. These modifications can alter the compound's solubility, membrane permeability, and binding mode, as demonstrated in SAR studies of other heterocyclic amines. nih.gov In a study of 3-arylcoumarins, the reduction of a nitro group to an amino group was found to significantly decrease antibacterial activity, highlighting the critical role of the substituent at this type of position. mdpi.com
Conformational Analysis and its Correlation with Biological Activity Mechanisms
The three-dimensional shape (conformation) of a molecule is critical for its biological activity. Conformational analysis helps in understanding how a molecule like this compound and its analogues can adapt their shape to fit into the binding site of a biological target.
Insights into Molecular Target Interactions at a Mechanistic Levelresearchgate.netresearchgate.netresearchgate.net
Understanding how a molecule interacts with its biological target at a mechanistic level is a primary goal of medicinal chemistry. For isoxazole derivatives, a common area of investigation is their role as enzyme inhibitors. researchgate.net
Cyclooxygenase (COX) is a key enzyme in the inflammatory pathway, and its inhibition is a major strategy for anti-inflammatory drugs. mdpi.com The COX enzyme exists in two main isoforms, COX-1 and COX-2. mdpi.com Many isoxazole-containing compounds have been investigated as selective COX-2 inhibitors, which is a desirable profile for reducing inflammation with fewer side effects than non-selective NSAIDs. nih.govaalto.fi
The general mechanism for isoxazole-based COX inhibitors involves the molecule entering the hydrophobic channel of the COX enzyme and binding to its active site. Molecular docking studies on various inhibitors have shown that the isoxazole scaffold can orient critical pharmacophoric groups to interact with key residues like Ser-530, Tyr-385, and Arg-120 in the active site. aalto.fi
While specific data for this compound is not available, studies on structurally related isoxazole derivatives demonstrate their potential as COX inhibitors. The inhibitory concentration (IC50) and selectivity index (SI) are key parameters used to evaluate these compounds.
Table 1: In Vitro COX-1 and COX-2 Enzyme Inhibition Data for a Series of Isoxazole Analogues
This table presents data for a series of synthesized isoxazole derivatives (C1-C10) to illustrate how such compounds are evaluated, using celecoxib (B62257) as a standard. The data is derived from a study on related isoxazole compounds. nih.gov
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) [IC50(COX-1)/IC50(COX-2)] |
|---|---|---|---|
| C3 | 22.57 ± 1.11 | 0.93 ± 0.01 | 24.26 |
| C5 | 35.55 ± 1.71 | 0.85 ± 0.04 | 41.82 |
| C6 | 33.95 ± 1.62 | 0.55 ± 0.03 | 61.73 |
| C7 | >100 | 0.88 ± 0.04 | >113.19 |
| C8 | >100 | 0.86 ± 0.04 | >115.43 |
| Celecoxib (Standard) | 8.25 ± 0.41 | 0.55 ± 0.02 | 15.0 |
The data illustrates that certain isoxazole derivatives can exhibit potent and selective inhibition of the COX-2 enzyme, with some compounds showing higher selectivity than the reference drug celecoxib. nih.gov For instance, compounds C7 and C8 showed high selectivity for COX-2 over COX-1. nih.gov The most potent compound against COX-2 was C6, with an IC50 value comparable to celecoxib. nih.gov Such findings underscore the potential of the isoxazole scaffold in designing targeted anti-inflammatory agents. nih.govaalto.fi
Ligand-Based Molecular Docking Studies and Binding Pose Analysis
Molecular docking studies have been instrumental in elucidating the binding affinities and interaction patterns of isoxazole derivatives. While direct docking studies on this compound are not extensively detailed in the provided context, research on analogous structures provides a predictive framework for its potential biological targets and binding modes.
For instance, studies on pyrazole (B372694) carbothiamide derivatives incorporating a 1-(5-methyl-3-(4-nitrophenyl) isoxazole-4-yl) moiety have utilized molecular docking to predict their affinity and activity. researchgate.net These analyses, performed using programs like Accelrys Discovery Studio, aimed to generate bioactive binding poses at the active site of human Dihydrofolate Reductase (DHFR), a key enzyme in nucleotide synthesis. researchgate.net The synthesized compounds in these studies consistently showed high fitness scores and a minimum of three bonding interactions within the DHFR active site, suggesting a strong potential for inhibition. researchgate.net
Similarly, docking studies on a series of isoxazole-carboxamide derivatives have been conducted to understand their selectivity as inhibitors of cyclooxygenase (COX) enzymes, COX-1 and COX-2. nih.gov These studies revealed that substitutions on the phenyl ring, such as 3,4-dimethoxy and a chloro group, could influence the orientation of the isoxazole ring within the binding pocket of the COX-2 enzyme, leading to ideal binding interactions. nih.gov This highlights the critical role of substituent groups on the phenyl ring in determining binding affinity and selectivity, a principle that is directly applicable to the 4-nitro substitution in this compound.
The general findings from these analogue studies suggest that the isoxazole core, combined with a substituted phenyl group, is a versatile scaffold for interacting with various enzyme active sites. The nitro group at the para position of the phenyl ring in this compound is expected to significantly influence its electronic properties and potential for forming hydrogen bonds and other non-covalent interactions with protein residues.
Table 1: Molecular Docking Data for Analogous Isoxazole Compounds
| Compound Class | Target Protein | Key Findings | Reference |
|---|---|---|---|
| Pyrazole carbothiamide with 1-(5-methyl-3-(4-nitrophenyl) isoxazole-4-yl) | Human Dihydrofolate Reductase (DHFR) | High fitness scores with a minimum of three bonding interactions. | researchgate.net |
| Phenyl-isoxazole-carboxamide derivatives | Cyclooxygenase (COX-1/COX-2) | Substitutions on the phenyl ring influence binding orientation and selectivity for COX-2. | nih.gov |
| 1,3,4-thiadiazole derivatives with a 4-nitrophenyl group | ADP-sugar pyrophosphatase (NUDT5 Gene) | A derivative showed a high docking score (-8.9 kcal/mol) and formed four hydrogen bonds. | uowasit.edu.iq |
Molecular Interactions with Specific Cellular Pathways (e.g., Wnt/β-catenin signaling, EPAC antagonism)
The Wnt/β-catenin signaling pathway is crucial for a multitude of biological processes, including cell proliferation and differentiation, and its abnormal activation is linked to various cancers. nih.gov Consequently, it has become a significant target for the development of novel therapeutic inhibitors. nih.govenamine.net
Analogues of this compound have been investigated for their potential to modulate this pathway. Research into the structural simplification of carnosic acid, a natural product known to disrupt the β-catenin/BCL9 protein-protein interaction, identified 2-(isoxazol-5-yl)phenyl 3,4-dihydroxybenzoate as a basic pharmacophore with inhibitory activity against the Wnt/β-catenin pathway. nih.gov This finding underscores the importance of the isoxazole scaffold in the design of Wnt signaling inhibitors.
The development of small-molecule inhibitors targeting various components of the Wnt pathway is an active area of research. nih.gov Libraries of compounds are screened and optimized through structure-activity relationship (SAR) studies to identify potent and selective inhibitors. nih.gov For example, inhibitors of Porcupine (PORCN), an O-acyltransferase essential for Wnt protein secretion, were developed from a large compound library, with SAR analysis revealing the importance of specific moieties for activity and pharmacokinetic properties. nih.gov
While direct evidence of this compound interacting with the Wnt/β-catenin pathway or acting as an EPAC antagonist is not specified, the established activity of structurally related isoxazole compounds provides a strong rationale for investigating its potential in this area. The electronic nature of the 4-nitrophenyl group could play a significant role in its interaction with protein targets within these pathways.
Table 2: Activity of Isoxazole Analogues in Cellular Pathways
| Compound/Analogue Class | Cellular Pathway | Observed Effect | Reference |
|---|---|---|---|
| 2-(isoxazol-5-yl)phenyl 3,4-dihydroxybenzoate | Wnt/β-catenin signaling | Identified as a basic pharmacophore for inhibiting the pathway by disrupting the β-catenin/BCL9 interaction. | nih.gov |
| GNF-1331 / GNF-6231 | Wnt/β-catenin signaling (PORCN inhibition) | Showed robust antitumor effects in a Wnt1 xenograft tumor model. | nih.gov |
Spectroscopic and Diffraction Based Structural Characterization of 3 4 Nitro Phenyl Isoxazol 5 Ylamine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation (¹H, ¹³C, ¹⁹F, ³¹P)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 3-(4-nitro-phenyl)-isoxazol-5-ylamine and its derivatives, ¹H and ¹³C NMR are the most commonly employed techniques.
¹H NMR Spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In derivatives of 3-(4-nitrophenyl)isoxazole, the aromatic protons of the nitrophenyl ring typically appear as multiplets in the downfield region (around 7.5-8.4 ppm) due to the electron-withdrawing effect of the nitro group. The proton on the isoxazole (B147169) ring (H-4) characteristically resonates as a singlet further upfield. For instance, in 3-(4-nitrophenyl)-5-phenylisoxazole, the isoxazole proton appears as a singlet at 6.91 ppm. rsc.org The amino group protons (NH₂) of this compound would be expected to appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.
¹³C NMR Spectroscopy complements ¹H NMR by providing data on the carbon framework of a molecule. The chemical shifts of carbon atoms are indicative of their hybridization and electronic environment. In 3-(4-nitrophenyl)-5-phenylisoxazole, the carbon atoms of the isoxazole ring appear at distinct chemical shifts, for example, C-5 at ~171.4 ppm and C-3 at ~161.1 ppm. rsc.org The carbons of the 4-nitrophenyl group are also clearly distinguishable, with the carbon bearing the nitro group appearing at a downfield chemical shift.
While ¹⁹F and ³¹P NMR are not directly applicable to the parent compound, they are invaluable for characterizing derivatives containing fluorine or phosphorus atoms, respectively. These nuclei offer high sensitivity and large chemical shift ranges, providing detailed structural insights.
Interactive Data Table: ¹H and ¹³C NMR Data for Selected 3-(4-Nitrophenyl)isoxazole Derivatives
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 3-(4-nitrophenyl)-5-phenylisoxazole | CDCl₃ | 8.38–8.34 (m, 2H, ArH), 8.08–8.05 (m, 2H, ArH), 7.88–7.84 (m, 2H, ArH), 7.54–7.49 (m, 3H, ArH), 6.91 (s, 1H, isoxazole-H) | 171.4, 161.1, 148.6, 135.2, 130.6, 129.1, 127.6, 126.9, 125.9, 124.2, 97.4 | rsc.org |
| Methyl 5-methyl-3-(2-nitrophenyl)isoxazole-4-carboxylate | CDCl₃ | 8.17 (d, J = 8.1 Hz, 1H), 7.66 (t, J = 7.5 Hz, 1H), 7.60 (t, J = 7.8 Hz, 1H), 7.47 (d, J = 7.5 Hz, 1H), 2.69 (s, 3H) | 161.2, 160.8, 148.3, 133.4, 132.2, 130.7, 124.9, 124.5, 108.8, 13.6 | nih.gov |
| 5-Methyl-3-(2-nitrophenyl)isoxazole | CDCl₃ | 7.89 (d, J = 7.6 Hz, 1H), 7.63 – 7.61 (m, 2H), 7.55 (ddd, J = 8.2, 5.4, 3.6 Hz, 1H), 6.29 (s, 1H), 2.04 (s, 3H) | 170.9, 160.0, 148.6, 132.9, 131.5, 130.6, 130.4, 124.4, 124.2, 100.5, 19.5 | nih.gov |
Mass Spectrometry Techniques (HRMS, LC-MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular weight, allowing for the determination of the elemental composition of a molecule. For instance, the calculated m/z for the protonated molecule of methyl 5-methyl-3-(2-nitrophenyl)isoxazole-4-carboxylate ([M+H]⁺) is 277.0819, with the found value being 277.0827, confirming its molecular formula as C₁₃H₁₂N₂O₅. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is particularly useful for analyzing complex mixtures and for purifying compounds. In the context of drug discovery and development, LC-MS is used to assess the metabolic stability of compounds like isoxazole derivatives.
The fragmentation analysis in mass spectrometry provides clues about the compound's structure. For amines, alpha-cleavage is a common fragmentation pathway. libretexts.org In the case of this compound, fragmentation would likely involve the loss of the amino group, cleavage of the isoxazole ring, and fragmentation of the nitrophenyl moiety. The presence of the nitro group often leads to characteristic fragments corresponding to the loss of NO₂ (46 Da) or NO (30 Da).
Interactive Data Table: HRMS Data for Selected 3-(Nitrophenyl)isoxazole Derivatives
| Compound | Formula | Calculated [M+H]⁺ | Found [M+H]⁺ | Reference |
| Methyl 5-methyl-3-(2-nitrophenyl)isoxazole-4-carboxylate | C₁₃H₁₃N₂O₅ | 277.0819 | 277.0827 | nih.gov |
| 5-Methyl-3-(2-nitrophenyl)isoxazole | C₁₂H₁₁N₂O₃ | 231.0764 | 231.0763 | nih.gov |
| tert-Butyl (6-chloro-4-methyl-1-oxo-1,2-dihydrobenzo[b] rsc.orgclockss.orgnaphthyridin-10-yl)carbamate | C₁₈H₁₉ClN₃O₆ | 408.0957 | 408.0978 | nih.gov |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their bonds.
For this compound, the IR spectrum would exhibit several characteristic absorption bands:
N-H stretching: Primary amines (R-NH₂) typically show two bands in the region of 3300-3500 cm⁻¹. libretexts.org
N-O stretching (nitro group): The nitro group (NO₂) gives rise to two strong absorptions, an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹.
C=N stretching (isoxazole ring): The C=N bond within the isoxazole ring would be expected to absorb in the 1680-1620 cm⁻¹ region.
C=C stretching (aromatic ring): Aromatic rings show characteristic absorptions in the 1600-1450 cm⁻¹ region. vscht.cz
C-H stretching (aromatic): Aromatic C-H stretching vibrations appear at wavenumbers greater than 3000 cm⁻¹. libretexts.org
In the IR spectrum of a related isoxazole derivative, the disappearance of the carbonyl (C=O) stretching band confirmed the cyclization to form the isoxazole ring. rjpbcs.com The spectrum also showed peaks corresponding to N-O stretching (1153 cm⁻¹), C-N stretching (1276 cm⁻¹), and C-O stretching (1068 cm⁻¹) of the isoxazole ring. rjpbcs.com
Interactive Data Table: Characteristic IR Absorption Frequencies
| Functional Group | Absorption Range (cm⁻¹) | Notes | Reference |
| N-H Stretch (Primary Amine) | 3300-3500 | Typically two bands, can be broad | libretexts.org |
| Aromatic C-H Stretch | >3000 | Characteristic for unsaturated systems | vscht.czlibretexts.org |
| C=N Stretch (Isoxazole) | 1680-1620 | Indicates the presence of the imine bond in the ring | |
| Aromatic C=C Stretch | 1600-1450 | Multiple bands expected | vscht.cz |
| Asymmetric NO₂ Stretch | 1560-1500 | Strong absorption | |
| Symmetric NO₂ Stretch | 1370-1300 | Strong absorption |
X-ray Crystallography for Solid-State Molecular Geometry and Conformation
For a molecule like this compound, a crystal structure would reveal:
The planarity of the isoxazole and phenyl rings.
The dihedral angle between the isoxazole and the 4-nitrophenyl ring, which indicates the degree of twist between the two ring systems.
The bond lengths and angles within the isoxazole ring, confirming its heterocyclic nature.
Intermolecular interactions in the solid state, such as hydrogen bonding involving the amino group and the nitro group, which dictate the crystal packing.
While a specific crystal structure for this compound was not found in the provided search results, studies on related nitrophenyl-substituted heterocycles, such as N1-aryl substituted-2-pyrazolines, have been conducted. acs.org These studies provide insights into the structural features and molecular packing of similar compounds. For example, in the crystal structure of a 5,6,7,8-tetrahydroisoquinoline (B1330172) derivative bearing a 4-nitrophenyl group, the molecule adopts a chair conformation. nih.gov Such analyses are crucial for understanding structure-property relationships. A crystallographic study of 3-(4-nitrophenyl)-1-phenyl-1H-1,2,4-triazol-5-amine has also been reported. researchgate.net
Computational and Theoretical Investigations of 3 4 Nitro Phenyl Isoxazol 5 Ylamine
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) has become a important tool for investigating the electronic structure and reactivity of organic molecules, including isoxazole (B147169) derivatives. These calculations offer a balance between computational cost and accuracy, making them suitable for studying complex systems.
Theoretical studies, often employing DFT with basis sets like 6-31G(d,p), are used to determine the optimized molecular geometry of isoxazole derivatives. researchgate.net This process identifies the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation. For related heterocyclic compounds, DFT calculations have been shown to provide optimized geometric bond lengths and angles that are in good agreement with experimental data. nih.gov
Vibrational frequency analysis, also performed using DFT, calculates the fundamental vibrational modes of the molecule. mdpi.com These theoretical spectra can be compared with experimental FT-IR and Raman spectra to confirm the molecular structure. nih.gov The potential energy distribution (PED) analysis is often used to assign the calculated vibrational frequencies to specific bond stretches, bends, and torsions within the molecule. mdpi.com For similar nitro-substituted aromatic compounds, characteristic vibrational modes for the nitro group (asymmetric and symmetric stretching) and the aromatic ring are key features in the vibrational spectra. mdpi.com
Table 1: Representative Theoretical Vibrational Frequencies for Related Nitroaromatic Compounds This table is illustrative and based on data for similar compounds. Actual values for "3-(4-Nitro-phenyl)-isoxazol-5-ylamine" would require specific calculations.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
|---|---|
| N-H Stretching (Amine) | 3400-3500 |
| C-H Stretching (Aromatic) | 3000-3100 |
| C=N Stretching (Isoxazole) | 1600-1650 |
| NO₂ Asymmetric Stretching | 1500-1550 |
| NO₂ Symmetric Stretching | 1335-1385 |
| C-N Stretching (Aromatic-NO₂) | 840-870 |
Molecular Electrostatic Potential (MEP) maps are valuable for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. mdpi.com The MEP surface illustrates the charge distribution, with red regions (negative potential) indicating electron-rich areas prone to electrophilic attack, and blue regions (positive potential) indicating electron-poor areas susceptible to nucleophilic attack. For a molecule like "this compound," the nitro group is expected to be a strong electron-withdrawing region (blue), while the amino group and the isoxazole ring's oxygen and nitrogen atoms would likely be electron-rich (red/yellow). nih.gov
Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, quantifies the partial charges on each atom. researchgate.net This provides a more detailed picture of the electron distribution and helps in understanding the molecule's polarity and intermolecular interactions. NBO analysis also reveals details about intramolecular charge transfer and hyperconjugative interactions. nih.gov
Frontier Molecular Orbital (FMO) theory is used to explain the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net For isoxazole derivatives, the HOMO-LUMO energy gap has been reported in the range of 1.07 eV to 6.50 eV depending on the substituents and the computational method used. researchgate.net The presence of the electron-donating amino group and the electron-withdrawing nitro group in "this compound" would significantly influence the energies and localizations of its frontier orbitals.
Table 2: Illustrative FMO Data for a Substituted Isoxazole This table is a representative example. Specific values depend on the exact molecule and computational level.
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -2.0 |
| Energy Gap (HOMO-LUMO) | 4.5 |
Molecular Dynamics Simulations for Conformational Sampling and Stability
Molecular dynamics (MD) simulations are employed to study the dynamic behavior, conformational flexibility, and stability of molecules over time. nih.gov These simulations can reveal how the molecule interacts with its environment, such as a solvent or a biological receptor. For isoxazole derivatives intended for pharmaceutical applications, MD simulations can help understand the binding modes and interactions with target proteins. nih.gov A 100 ns MD simulation is a common duration to assess the stability of a ligand-protein complex. nih.gov The analysis of the simulation trajectory can provide information on parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), which indicate the stability of the molecule's conformation.
In Silico Screening and Virtual Ligand Design Methodologies
In silico screening and virtual ligand design are computational techniques used in drug discovery to identify potential drug candidates from large databases of chemical compounds. researchgate.net Isoxazole derivatives are often screened for their potential as inhibitors of various enzymes or as agonists/antagonists for receptors. nih.gov Molecular docking is a key component of this process, predicting the preferred orientation of a ligand when bound to a target protein and estimating the binding affinity. For instance, isoxazole-based molecules have been identified as potential inhibitors of Hsp90 through virtual screening of the ZINC database. These studies often involve optimizing the ligand structures using DFT before docking to ensure correct bond orders and angles. nih.gov
Thermodynamic Aspects of Reactions Involving Isoxazole Derivatives
The thermodynamic stability of isoxazole derivatives and the energetics of reactions involving them can also be investigated using computational methods. DFT calculations can be used to determine thermodynamic parameters such as the enthalpy of formation and Gibbs free energy of reactions. nih.gov For example, the relative Gibbs free energies of intermediates and transition states in the synthesis of isoxazoles can be calculated to understand the reaction mechanism and selectivity. nih.gov It has been shown that the formation of the isoxazole ring can be a highly exergonic process. nih.gov The thermodynamic properties of related nitrophenyl compounds, such as the standard enthalpies and entropies of sublimation and evaporation, have been determined experimentally and can be used as a reference for computational studies.
Potential Academic and Technological Applications of 3 4 Nitro Phenyl Isoxazol 5 Ylamine Beyond Traditional Drug Discovery
Utilization as Chemical Building Blocks and Intermediates in Complex Molecule Synthesis
The structure of 3-(4-nitrophenyl)-isoxazol-5-ylamine makes it a valuable intermediate for constructing more complex molecular architectures. Isoxazoles are recognized as versatile building blocks in organic synthesis, and their derivatives are widely used as precursors for other molecules. ijpcbs.comresearchgate.net The isoxazole (B147169) ring itself can be considered a "masked" form of other functional groups, such as 1,3-dicarbonyls or enamino ketones, which can be revealed through ring-opening reactions. nih.gov
Research has demonstrated that isoxazoles bearing a nitrophenyl group are particularly useful for synthesizing fused heterocyclic systems. For example, substituted 3-(2-nitrophenyl)isoxazoles can be converted into quinoline-4-amines through a reductive heterocyclization process using zinc or iron dust. nih.gov This transformation leverages the nitro group and the isoxazole ring to build the new quinoline (B57606) structure. nih.gov Similarly, complex molecules like 5,6,7,8-tetrahydroisoquinolines have been synthesized using nitrophenyl-containing precursors in multi-step reactions. nih.gov The amine group on the isoxazole ring, as in the target compound, provides an additional reaction site for building molecular diversity, allowing for the attachment of various side chains or the formation of larger, more intricate structures. researchgate.net These synthetic strategies highlight the role of nitrophenyl isoxazole derivatives as key intermediates in creating novel chemical entities for various applications. nih.govnih.gov
Table 1: Examples of Complex Molecules Synthesized from Isoxazole Intermediates
| Starting Isoxazole Intermediate | Reaction Type | Resulting Complex Molecule | Significance |
|---|---|---|---|
| Substituted 3-(2-nitrophenyl)isoxazoles | Reductive Heterocyclization | Quinoline-4-amines | Synthesis of fused-ring systems from isoxazole precursors. nih.gov |
| 2,4-diacetyl-5-hydroxy-5-methyl-3-(4-nitrophenyl)cyclohexanone (precursor to a nitrophenyl-containing heterocycle) | Cyclocondensation and further reactions | Substituted 5,6,7,8-Tetrahydroisoquinolines | Use of nitrophenyl groups as a key component in building complex alkaloids. nih.gov |
| 5-aminoisoxazoles | One-pot reaction with aryl glyoxal (B1671930) and malononitrile | Isoxazolo[5,4‐b]pyridines | Demonstrates the utility of the 5-amino-isoxazole core in constructing fused pyridine (B92270) systems. researchgate.net |
Research in Agrochemicals: Design and Mechanistic Studies of Novel Pesticides and Fungicides
The isoxazole scaffold is a prominent feature in modern agrochemical research due to its broad spectrum of biological activities. mdpi.com Derivatives of isoxazole and its reduced form, isoxazoline (B3343090), are actively investigated for creating new pesticides and fungicides, often to combat the growing issue of resistance to existing treatments. nih.govnih.gov
In the field of insecticides, isoxazoline derivatives have become a major focus of research for their high efficacy and low toxicity to mammals. nih.gov For instance, novel isoxazoline compounds have shown insecticidal activity against pests like Spodoptera frugiperda (fall armyworm) that surpasses commercial standards. nih.gov Structure-activity relationship (SAR) studies often guide the design of these molecules. For example, in one study, the introduction of an acylhydrazine moiety into an isoxazoline structure was found to be crucial for its biological activity. nih.gov Another study on isoxazoline derivatives successfully balanced high insecticidal activity with significantly reduced toxicity to crucial pollinators like bees, demonstrating a path toward greener pesticides. nih.gov
In antifungal research, isoxazole derivatives have demonstrated notable activity against various plant pathogens.
A series of 3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazoles were synthesized and showed promising antifungal activity against Aspergillus niger. researchgate.net
Isoxazolol pyrazole (B372694) carboxylate derivatives have been tested against fungi like Rhizoctonia solani, with one compound exhibiting an EC50 value of 0.37 μg/mL. nih.gov
Broad-spectrum antimicrobial activity has been observed in certain 5-amino-isoxazole-4-carbonitriles, which were effective against both bacterial and fungal strains. d-nb.info
The presence of a nitrophenyl group can modulate the biological activity of these compounds, making 3-(4-nitrophenyl)-isoxazol-5-ylamine a relevant starting point for the design of new agrochemicals. researchgate.net
Table 2: Research Findings on Isoxazole Derivatives in Agrochemicals
| Compound Type | Target Pest/Fungus | Key Finding | Reference |
|---|---|---|---|
| Acylhydrazine Isoxazoline Derivative (L17) | Spodoptera frugiperda | LC50 = 0.489 mg/L, superior to commercial insecticides indoxacarb (B177179) and fluralaner. | nih.gov |
| Triazole Amide Isoxazoline Derivative (T12) | Plutella xylostella, Apis mellifera (toxicity) | Showed high insecticidal activity while having a 54-fold greater safety factor for bees than the lead compound. | nih.gov |
| Isoxazolol Pyrazole Carboxylate (7ai) | Rhizoctonia solani | Exhibited significant antifungal activity with an EC50 value of 0.37 μg/mL. | nih.gov |
| 3-Aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazoles | Aspergillus niger | Compounds showed inspiring antifungal activity at a concentration of 40 µg/ml. | researchgate.net |
Exploration in Materials Science for Advanced Functional Materials
Isoxazole derivatives are emerging as significant components in materials science, with applications ranging from liquid crystals to semiconductors, driven by their unique electronic and structural properties. researchgate.netmdpi.com
Liquid crystals are states of matter with properties between those of conventional liquids and solid crystals, and their molecules possess orientational order. nih.gov Compounds containing isoxazole rings have been successfully designed as liquid crystals. researchgate.net Research has shown that 3,5-diarylisoxazoles can exhibit liquid crystalline behavior, forming specific ordered phases known as mesophases upon heating or cooling. researchgate.netresearchgate.net
Organic semiconductors are foundational to technologies like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net Isoxazole derivatives have garnered significant attention as a class of materials for such electronic applications. mdpi.comworldscientific.com Theoretical and experimental studies have explored their potential as hole transport materials, which are crucial for the efficient functioning of these devices. worldscientific.com
The electronic properties of isoxazole derivatives, such as their ionization potentials and electron affinities, can be tuned by altering the substituent groups. worldscientific.com A computational study of two isoxazole derivatives predicted they would be good hole transport contenders, a desirable characteristic for semiconductor materials. worldscientific.com The potential to synthesize a wide library of isoxazole-based molecules allows for the systematic modification of their π-conjugated systems, which is essential for developing new organic electronic materials (OEMs). researchgate.net
Anisotropy, the property of being directionally dependent, is a key feature of liquid crystals and is crucial for many advanced materials. The ordered structures of liquid crystalline phases can be captured by polymerization, forming stable anisotropic networks. One research direction involves modifying liquid-crystalline isoxazoles to create polymers with a stable, ordered structure, effectively translating the anisotropy of the liquid crystal phase into a solid material. researchgate.net This process could lead to the development of materials with unique optical or mechanical properties. The ability to synthesize isoxazoles with specific functionalities allows for their incorporation into larger, more complex systems like tripodal molecules or comb-shaped polymers, further expanding their potential in advanced materials design. researchgate.net
Development of Molecular Probes for Biochemical Pathways Research
Molecular probes are essential tools for studying complex biological systems. Photoaffinity labeling (PAL) is a powerful technique that uses photo-reactive molecules to identify and study drug-protein interactions directly within their native cellular environment. nih.govbiorxiv.org Recently, the isoxazole ring itself has been developed as a "native" photo-cross-linker. nih.govresearchgate.net
This is significant because traditional photo-cross-linkers (like diazirines or aryl azides) are often bulky, and adding them to a drug molecule can alter its biological activity. nih.gov By using the intrinsic photoreactivity of the isoxazole heterocycle, which is already a common pharmacophore in many drugs, the structural perturbation is minimized. nih.govcityu.edu.hk Upon irradiation with UV light, the weak N-O bond of the isoxazole can break, leading to a reactive intermediate that forms a covalent bond with nearby proteins. wikipedia.org
Researchers have designed and synthesized functionalized isoxazoles to test their photo-cross-linking efficiency. nih.gov Studies have shown that aryl-substituted isoxazoles, such as a nitrophenyl derivative, can be particularly effective probes, likely due to their UV absorption properties. cityu.edu.hk These isoxazole-based probes have been successfully used in chemoproteomic studies to identify the cellular targets of existing drugs, providing valuable insights for drug development and understanding biochemical pathways. nih.govcityu.edu.hk
Future Research Directions and Unaddressed Challenges in 3 4 Nitro Phenyl Isoxazol 5 Ylamine Chemistry
Development of Novel and Highly Regioselective Synthetic Pathways
One of the most common methods for isoxazole (B147169) synthesis is the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne or an alkene. nih.gov The regioselectivity of this reaction is a critical factor. Research has shown that for the synthesis of aminoisoxazoles from enaminones and hydroxylamine (B1172632), the reaction conditions can be tuned to favor one regioisomer over the other. researchgate.net For instance, treating enaminones with aqueous hydroxylamine under neutral conditions tends to produce 3-arylaminoisoxazoles, while the presence of a base like potassium hydroxide (B78521) (KOH) can steer the reaction towards the 5-arylaminoisoxazole isomer. researchgate.net
Future work should aim to expand upon these findings, exploring a wider range of substrates and catalysts to create a more general and predictable regioselective synthesis. Metal-free synthetic routes, microwave-assisted reactions, and the use of green solvents like water are becoming increasingly important for sustainable chemistry and should be a focus of new pathway development. nih.govmdpi.com For example, an efficient protocol for the functionalization of the isoxazole ring involves the aromatic nucleophilic substitution (SNAr) of a nitro group, which has been successfully applied to 5-nitroisoxazoles. researchgate.netnih.gov Developing a robust synthesis for 3-(4-nitro-phenyl)-isoxazol-5-ylamine that leverages these modern techniques remains a key objective.
Table 1: Comparison of Regioselective Synthetic Approaches for Aminoisoxazoles
| Method | Precursors | Conditions | Regioisomer Favored | Key Features | Source(s) |
| Enaminone Cyclization | Enaminones, Hydroxylamine | Neutral, Aqueous | 3-Arylaminoisoxazole | Condition-dependent selectivity. | researchgate.net |
| Enaminone Cyclization | Enaminones, Hydroxylamine | Basic (KOH, TBAB), Aqueous | 5-Arylaminoisoxazole | High regioselectivity under basic conditions. | researchgate.net |
| Nitrile Oxide Cycloaddition | Nitrile Oxides, Enamines | Standard conditions | 3,4-Disubstituted Isoxazoles | Common pathway for various isoxazole derivatives. | rsc.org |
| SNAr Reaction | 5-Nitroisoxazoles, Nucleophiles | Various | Functionalized 5-position | Allows for late-stage functionalization. | researchgate.netnih.gov |
Deeper Understanding of Reaction Mechanisms and Intermediates
A thorough understanding of reaction mechanisms is fundamental to the development of improved synthetic protocols. For the 1,3-dipolar cycloaddition reactions used to form the isoxazole ring, two primary mechanisms have been proposed: a concerted pericyclic reaction and a stepwise pathway involving a diradical intermediate. nih.gov Elucidating which mechanism is dominant under specific conditions and how substituents on the reactants influence the pathway is a significant challenge.
Similarly, the Claisen Isoxazole Synthesis, which involves the condensation of β-keto esters with hydroxylamine, can proceed in two different directions depending on the pH during work-up, yielding distinct isoxazolinone isomers. youtube.com For the regioselective synthesis of aminoisoxazoles from enaminones, a proposed mechanism suggests that the initial site of nucleophilic attack by hydroxylamine dictates the final product, a choice that can be influenced by the reaction medium (neutral vs. basic). researchgate.net
Future research should employ a combination of experimental techniques (such as in-situ reaction monitoring) and computational studies to map out the energy landscapes of these reactions. nih.gov Identifying and characterizing transient intermediates, like the nitrile oxides generated in situ from oximes, is crucial. nih.govbiolmolchem.com A deeper mechanistic insight will enable chemists to more rationally design reaction conditions that favor the desired product, such as this compound, with higher purity and yield.
Advanced Computational Modeling for Predictive Design
Computational chemistry offers powerful tools for accelerating the discovery and optimization of novel isoxazole derivatives. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations are being used to design molecules with specific biological targets. tandfonline.comnih.govresearchgate.net For example, studies have successfully used 3D-QSAR models to understand the structural features of isoxazoles that are crucial for their activity as tubulin inhibitors, guiding the design of new and more potent anticancer agents. tandfonline.com
In the context of this compound, computational modeling can be employed in several ways:
Predicting Reactivity and Regioselectivity: Density Functional Theory (DFT) calculations can model reaction pathways and transition states to predict the most likely isomeric product under various synthetic conditions, aiding in the development of highly regioselective methods.
Designing Novel Bioactive Compounds: The this compound scaffold can be used as a starting point. Molecular docking and MD simulations can predict how modifications to the phenyl ring or the amino group will affect binding to specific biological targets, such as enzymes or receptors. tandfonline.comacs.org
In Silico ADMET Screening: Advanced computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds before they are synthesized, saving significant time and resources. tandfonline.com
The challenge lies in refining the accuracy of these models. Future work will require the generation of larger, high-quality experimental datasets for training and validating these computational tools, ensuring their predictive power for the isoxazole class of compounds.
Table 2: Applications of Computational Modeling in Isoxazole Research
| Computational Technique | Application | Purpose | Source(s) |
| 3D-QSAR | Design of Tubulin Inhibitors | Elucidate structure-activity relationships to guide the design of more effective anticancer agents. | tandfonline.com |
| Molecular Docking | Enzyme Inhibition Studies (e.g., Carbonic Anhydrase) | Predict binding poses and rank compounds based on their binding energy and interactions with active site residues. | nih.govresearchgate.netacs.org |
| Molecular Dynamics (MD) Simulations | Enzyme Inhibition Studies | Support and rationalize in vitro results by simulating the dynamic behavior of the ligand-protein complex. | researchgate.netacs.org |
| Chemo-informatics | Prediction of Physicochemical Properties | Calculate properties like polar surface area (PSA) and molecular weight to assess drug-likeness. | nih.gov |
Exploration of New Application Avenues Beyond Current Research Scopes
The isoxazole ring is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects. nih.govnih.gov The specific compound this compound is a particularly interesting building block for future exploration due to its dual functionality. The amine group at the 5-position is a handle for further derivatization, for example, in the creation of peptidomimetics or novel quinazolinones. rsc.orgnih.gov
A significant, underexplored avenue lies in the chemistry of the nitrophenyl group. The nitro group can be readily reduced to an amine, which opens up a vast chemical space for subsequent reactions. Furthermore, research has shown that (2-nitrophenyl)isoxazoles can undergo reductive heterocycle-heterocycle transformations to yield entirely different scaffolds, such as 4-aminoquinolines and 3-acylindoles. nih.gov Applying this strategy to this compound could provide a powerful method for skeletal diversification, generating novel and complex molecular architectures from a single, readily accessible precursor.
Beyond medicine, the unique electronic and structural properties of nitrophenyl-substituted isoxazoles could be exploited in materials science. The combination of an electron-withdrawing nitro group and an electron-donating amino group on a conjugated system suggests potential applications in nonlinear optics, organic electronics, or as components in fluorescent probes.
Integration of Artificial Intelligence and Machine Learning in Isoxazole Research
Artificial Intelligence (AI) and Machine Learning (ML) are poised to revolutionize chemical research. nih.gov In the context of isoxazole chemistry, these technologies can address several key challenges.
Reaction Optimization and Prediction: ML algorithms can be trained on vast datasets of chemical reactions to predict the optimal conditions (catalyst, solvent, temperature) for a desired transformation, such as the regioselective synthesis of this compound. nih.govsciencedaily.com This can drastically reduce the experimental effort required for process development.
De Novo Molecular Design: Generative AI models can design entirely new molecular structures that are optimized for a specific therapeutic profile or material property. nih.gov Using the isoxazole core as a constraint, these models could propose novel derivatives of this compound with enhanced bioactivity or unique physical properties.
Retrosynthesis Planning: Computer-Aided Synthesis Planning (CASP) tools, powered by AI, can propose viable synthetic routes to complex target molecules. nih.gov This would be invaluable for designing multi-step syntheses that start from or incorporate the this compound building block.
The primary obstacle to the widespread adoption of AI in this specific area is the need for large, structured, and high-quality datasets of isoxazole-related reactions and properties. Future research efforts should include systematic data collection and curation to build the robust databases necessary to train powerful and accurate AI/ML models for isoxazole chemistry. southampton.ac.uk
Q & A
Q. What are the optimized synthetic routes for 3-(4-Nitro-phenyl)-isoxazol-5-ylamine, and how do reaction conditions influence yield?
The compound can be synthesized via [3+2] cycloaddition between nitrile oxides and alkynes. Hypervalent iodine reagents like phenyliodine bis(trifluoroacetate) (PIFA) induce nitrile oxide formation from aldoximes, enabling regioselective cycloaddition . Key variables include solvent polarity (e.g., dichloromethane vs. THF), temperature (room temp. to 50°C), and stoichiometry of reactants. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) typically yields 50–70% purity, with final characterization by H NMR and IR spectroscopy .
Q. How should researchers validate the structural integrity of this compound?
Structural confirmation requires multi-spectral analysis:
- H NMR : Look for aromatic proton signals at δ 7.5–8.5 ppm (4-nitro-phenyl group) and isoxazole protons at δ 6.2–6.8 ppm .
- IR : Confirm N–O stretching (950–980 cm) and nitro group vibrations (1520 cm asymmetric, 1350 cm symmetric) .
- Elemental analysis : Verify C, H, N, O percentages against theoretical values (e.g., CHNO) .
Q. What are common impurities in synthetic batches, and how can they be mitigated?
Byproducts include unreacted aldoxime precursors or regioisomeric isoxazoles (e.g., 5-(4-nitrophenyl)-3-substituted isomers). Mitigation strategies:
- Optimize reaction time to prevent over-oxidation of intermediates .
- Use high-purity starting materials and rigorous drying of solvents (e.g., molecular sieves for THF) .
- Employ preparative HPLC for challenging separations .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives for biological activity?
Density Functional Theory (DFT) calculations predict electronic properties (e.g., nitro group electron-withdrawing effects) and optimize substituent placement for target binding. For example:
Q. How do conflicting spectral data in isoxazole synthesis arise, and how should they be resolved?
Discrepancies often stem from tautomerism (e.g., enol-keto forms) or paramagnetic impurities in NMR. Solutions:
- 2D NMR (COSY, NOESY) : Resolve overlapping proton signals and confirm coupling patterns .
- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H] at m/z 206.0564 for CHNO) .
- X-ray crystallography : Resolve ambiguous structures, as demonstrated in related isoxazole derivatives .
Q. What strategies optimize the compound’s stability under biological assay conditions?
Q. How can researchers leverage this compound as a building block in medicinal chemistry?
The nitro group facilitates further functionalization:
- Reduction to amine : Catalytic hydrogenation (H, Pd/C) yields 3-(4-aminophenyl)-isoxazol-5-ylamine, a precursor for amide or urea derivatives .
- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids introduces diverse substituents .
Data Contradictions and Methodological Gaps
Q. Why do reported biological activities of isoxazole derivatives vary across studies?
Variations arise from differences in:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
